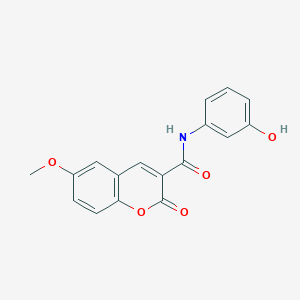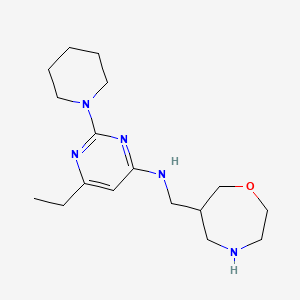![molecular formula C16H14N2O4 B5486082 4-[({[amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5486082.png)
4-[({[amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is derived from the reaction of 4-carboxyphenyl acetate and phenylhydrazine.
Aplicaciones Científicas De Investigación
4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. It has been found to disrupt the cell membrane and cause cell death.
Biochemical and Physiological Effects:
4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to inhibit the growth of cancer cells. It has been found to have a low toxicity profile and does not cause significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. It is also soluble in organic solvents, which makes it easy to use in experiments. However, it has some limitations, such as its limited stability in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate. One potential direction is the development of new drugs for the treatment of various diseases. It has also been suggested that it could be used as a food preservative due to its antimicrobial properties. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis method of 4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate involves the reaction of 4-carboxyphenyl acetate and phenylhydrazine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 4-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)21-14-9-7-13(8-10-14)16(20)22-18-15(17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHWLFIITLDARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5486023.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pentanamide](/img/structure/B5486031.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5486039.png)

![5-{2-[(4-methylphenyl)sulfonyl]ethyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5486057.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5486065.png)


![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,1-dimethyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B5486086.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylacrylamide](/img/structure/B5486087.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5486108.png)
![ethyl 2-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5486112.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-isopropyl-3-piperidinecarboxylic acid](/img/structure/B5486114.png)